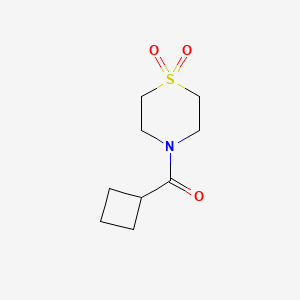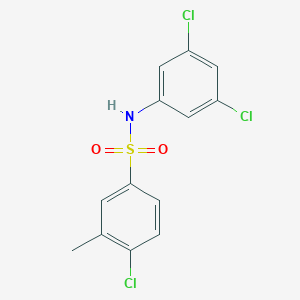![molecular formula C9H10N4O B6423961 3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine CAS No. 1565834-07-2](/img/structure/B6423961.png)
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine” is a chemical compound that contains a pyridine ring and a 1,2,4-triazole ring. The triazole ring is attached to the pyridine ring via a methoxy group . This compound is part of the 1,2,4-triazole derivatives, which are known for their broad biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine”, involves various chemical reactions. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine” is characterized by the presence of a pyridine ring and a 1,2,4-triazole ring. The triazole ring is attached to the pyridine ring via a methoxy group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine” and its derivatives are complex and involve multiple steps .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine” and its derivatives can be determined using various analytical techniques. For example, the IR absorption spectra of these compounds are characterized by the presence of signals for C=O groups .Aplicaciones Científicas De Investigación
Pharmacological Potentials
Triazole compounds, which include “3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Drug Discovery
1,2,3-triazoles, including “3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine”, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry . They have strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . They structurally resemble the amide bond, mimicking an E or a Z amide bond .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They are part of essential building blocks like amino acids, nucleotides, etc .
Chemical Biology
1,2,3-triazoles are used in chemical biology . They are part of essential building blocks like amino acids, nucleotides, etc .
Fluorescent Imaging and Materials Science
1,2,3-triazoles have found applications in fluorescent imaging and materials science . They have strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
Direcciones Futuras
The future directions for the research on “3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine” and its derivatives could include further investigation of their biological activities and mechanisms of action. Additionally, the development of more effective and potent derivatives could be a focus of future research .
Mecanismo De Acción
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit anticancer properties . They are known to interact with various cellular targets, including enzymes and receptors, disrupting their normal functions and leading to cell death .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can inhibit the enzyme’s activity, leading to disruption of cellular processes.
Biochemical Pathways
Similar compounds have been shown to interfere with the synthesis of essential biomolecules in cancer cells, leading to cell death .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Propiedades
IUPAC Name |
3-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-13-9(11-7-12-13)6-14-8-3-2-4-10-5-8/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRGGUWWKPIFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)COC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6423891.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423893.png)

![2-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetamide](/img/structure/B6423908.png)
![N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6423913.png)
![1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6423918.png)
![3-methyl-7-[(4-methylphenyl)methyl]-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423926.png)
![3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6423948.png)
![3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B6423951.png)
![3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6423956.png)
![7-(3-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6423964.png)
![2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole](/img/structure/B6423970.png)
